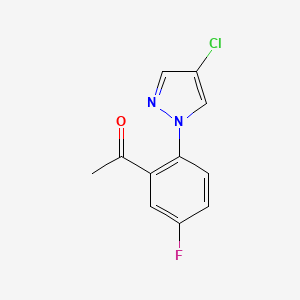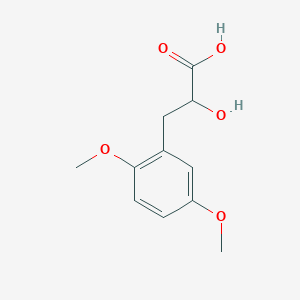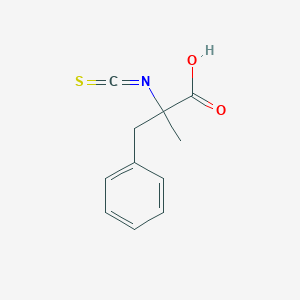
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoroindole moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Indole Functionalization: The fluoroindole moiety can be synthesized via electrophilic fluorination of indole derivatives.
Coupling Reaction: The final step involves coupling the Fmoc-protected amino acid with the fluoroindole derivative under peptide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl groups or the indole ring.
Substitution: The fluoro group on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP can be used for oxidation.
Reduction: Common reducing agents include NaBH4 and LiAlH4.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis due to the Fmoc protecting group.
Biology
In biological research, the compound may be used to study the effects of fluorinated indole derivatives on biological systems, including their interactions with proteins and enzymes.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the unique structural features of the compound.
Industry
In industry, the compound may be used in the synthesis of advanced materials or as a precursor for other specialized chemicals.
Mechanism of Action
The mechanism by which 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids share the Fmoc group but differ in their side chains.
Fluoroindole Derivatives: Compounds with similar indole structures but different substituents.
Propanoic Acid Derivatives: Compounds with a propanoic acid backbone but different functional groups.
Uniqueness
The uniqueness of 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid lies in its combination of the Fmoc group, fluoroindole moiety, and propanoic acid backbone, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21FN2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChI Key |
GIPFRXZWFYXWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



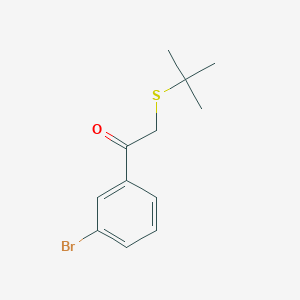

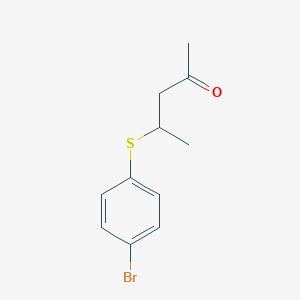
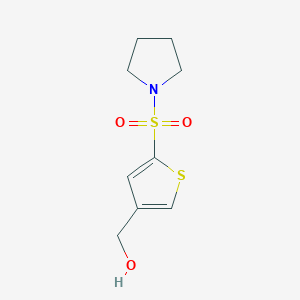
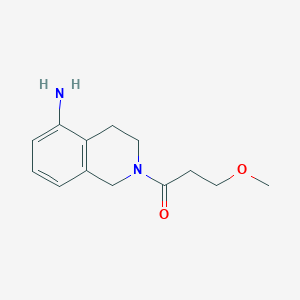
![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
